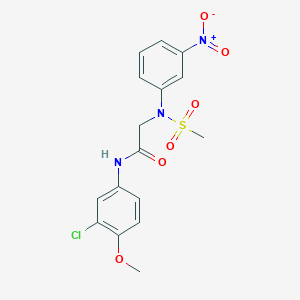
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile, also known as BNPPAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, it is believed that the compound interacts with cellular proteins and enzymes, leading to changes in their activity and function. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. Studies have shown that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile can inhibit the growth of cancer cells, making it a potential candidate for use in cancer therapy. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile is its ease of synthesis and its strong fluorescence properties. This makes it a potentially useful tool for researchers in the field of fluorescent probes. However, one of the limitations of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile. One potential direction is the development of new fluorescent probes based on 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile. Another potential direction is the investigation of the anti-cancer properties of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile, with a focus on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile, and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in scientific research. One of the most promising applications of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile is in the field of fluorescent probes. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in fluorescent probes for biological imaging and sensing. 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)acrylonitrile has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-11-14(13-2-1-3-15(10-13)19(20)21)8-12-4-5-16-17(9-12)23-7-6-22-16/h1-5,8-10H,6-7H2/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJYPTIEWHOVEQ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)
![4-(4-fluorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4698798.png)
![2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4698804.png)





![1'-[(6-fluoro-2-quinolinyl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4698855.png)

![2-[methyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B4698873.png)
![2-chloro-4-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4698883.png)